molecular formula C4H7BrO B1265487 1-Bromo-3-buten-2-OL CAS No. 64341-49-7

1-Bromo-3-buten-2-OL

Cat. No. B1265487
CAS RN: 64341-49-7
M. Wt: 151 g/mol
InChI Key: PDAWHBQDMPNZQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3-buten-2-ol has been explored through different methodologies. A notable approach involves the reduction of 1-bromo-3-buten-2-one, which serves as a precursor. The reduction is most effectively achieved using lithium aluminium hydride, leading to the formation of 1-Bromo-3-buten-2-ol. Additionally, a synthetic method directly producing 1-bromo-3-buten-2-one involves several steps, starting from 2-butanone and proceeding through a series of intermediates before finally obtaining the target compound. This method provides a clear pathway for generating 1-Bromo-3-buten-2-ol through further reduction steps (Westerlund et al., 2001), (Westerlund & Carlson, 1999).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-buten-2-ol derivatives has been elucidated through X-ray diffraction analysis. For instance, (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol, a related compound, shows intramolecular coordination to the tin atom, forming a five-membered ring with a distorted trigonal bipyramidal geometry. This structural insight provides a foundation for understanding the reactivity and properties of 1-Bromo-3-buten-2-ol and its derivatives (Fu et al., 2010).

Chemical Reactions and Properties

1-Bromo-3-buten-2-ol acts as a building block in various chemical reactions. Its reactivity with primary amines leads to the formation of 5-membered-aza-heterocycles, whereas its reaction with activated methylene compounds is utilized to create 5-membered-carbocycles. These reactions, however, show varying yields, highlighting the compound's selective reactivity based on the conditions and reactants used (Westerlund et al., 2001).

Physical Properties Analysis

The physical properties of 1-Bromo-3-buten-2-ol and its related compounds are derived from their molecular structures. For example, the crystalline structure of related compounds, as determined by X-ray analysis, provides insights into their physical state, melting points, and solubility. The intramolecular coordination in these compounds can influence their boiling points and stability at various temperatures (Fu et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-Bromo-3-buten-2-ol are highlighted by its functional groups, including the bromo and hydroxyl groups. These groups make it a reactive intermediate capable of undergoing further transformations, such as nucleophilic substitution reactions and elimination reactions, to form various organic compounds. The presence of the bromo group also allows for the potential to participate in cross-coupling reactions, making it a valuable compound in organic synthesis (Westerlund et al., 2001).

Scientific Research Applications

  • Synthesis Applications

    • 1-Bromo-3-buten-2-OL has been utilized in the synthesis of α-methylenebutyrolactones, a class of compounds with potential applications in organic chemistry. This process involves a reaction with Ni(CO)4, yielding these lactones with the assistance of potassium acetate in good yields (MatsudaIsamu, 1978).
    • Another study focused on the use of 1-Bromo-3-buten-2-one, a derivative of 1-Bromo-3-buten-2-OL, as a building block in organic synthesis. This compound was successfully reduced to the corresponding alcohol using lithium aluminium hydride (Andreas Westerlund et al., 2001).
  • Allylation in Organic Chemistry

    • A study by Masuyama et al. demonstrated the use of (E)-rich 1-Bromo-2-butene, closely related to 1-Bromo-3-buten-2-OL, in the γ-syn-allylation of aldehydes, leading to the production of syn-2-methyl-3-buten-1-ols (Y. Masuyama et al., 1996).
  • Fuel Additive Research

    • In the field of biofuels, a study investigated the anti-knock properties of various biofuels, including 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol, which are structurally similar to 1-Bromo-3-buten-2-OL. These compounds were found to improve the anti-knock properties of gasoline in spark ignition engines (J. H. Mack et al., 2014).
  • Chemical Synthesis and Ring Closure

    • A study by Fang and Li highlighted the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, resulting in the formation of 2-methyleneoxetanes via a 4-exo ring closure. This process utilized compounds structurally related to 1-Bromo-3-buten-2-OL (Yewen Fang & Chaozhong Li, 2007).
  • Microbial Epoxidation Studies

    • Research on the stereoselective epoxidation of compounds such as 4-bromo-1-butene and 3-butene-1-ol using alkene-utilizing bacteria revealed insights into the stereochemical course of microbial epoxidation, contributing to our understanding of bio-organic reactions (A. Archelas et al., 1988).

Safety And Hazards

According to the safety data sheet from Fisher Scientific, 1-Bromo-3-buten-2-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromobut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2,4,6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAWHBQDMPNZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982887
Record name 1-Bromobut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-buten-2-OL

CAS RN

64341-49-7
Record name 1-Bromo-3-butene-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064341497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromobut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Westerlund, JL Gras, R Carlson - Tetrahedron, 2001 - Elsevier
1-Bromo-3-buten-2-one is investigated as a building block for organic synthesis. Reduction to the corresponding alcohol works best with lithium aluminium hydride, reaction with …
Number of citations: 24 www.sciencedirect.com
LE Overman, M Kakimoto, ME Okazaki… - Journal of the American …, 1983 - ACS Publications
The reaction of aldehydes (or ketones) with 2-alkoxy (or hydroxy)-3-alkenamines achieves a general and high-yielding synthesis of polysubstituted 3-acylpyrrolidines (eq 5-9). This …
Number of citations: 95 pubs.acs.org
J Geigert, SL Neidleman, DJ Dalietos… - Applied and …, 1983 - Am Soc Microbiol
… Bromo-2propanol (containing -10%o 2-bromo-1-propanol) and 1-bromo-3-buten-2-ol were purchased from Pfaltz and Bauer, Inc. (Stamford, Conn.). 2-Bromo-1-propanol …
Number of citations: 67 journals.asm.org
P Weyerstahl, T Oldenburg - Flavour and fragrance journal, 1998 - Wiley Online Library
The 1,2‐dithiolanes 1 and 2 and the 1,2‐dithianes 3–5 were prepared from the dibromoalkanones 14–18 and Li 2 S 2 . Whereas the five‐membered systems 1 and 2 were readily …
Number of citations: 13 onlinelibrary.wiley.com
V Dev - 1962 - University of California, Davis.
Number of citations: 0

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